Perivine Perivine Perivine is a natural product found in Kopsia officinalis, Kopsia arborea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2673-40-7
VCID: VC21356768
InChI: InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1
SMILES: CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

Perivine

CAS No.: 2673-40-7

Cat. No.: VC21356768

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Perivine - 2673-40-7

CAS No. 2673-40-7
Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Standard InChI InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1
Standard InChI Key NKTORRNHKYVXSU-XXMLWKDOSA-N
Isomeric SMILES C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34
SMILES CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34
Canonical SMILES CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34

Chemical Structure and Properties

Molecular Identity and Structural Information

Perivine is an alkaloid with the molecular formula C₂₀H₂₂N₂O₃ and a precise molecular weight of 338.4 g/mol . It is classified as a monoterpene indole alkaloid, featuring a complex pentacyclic scaffold with specific stereochemistry. The compound has been assigned the IUPAC name methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate . This systematic nomenclature reflects its intricate structural arrangement and stereochemical configuration.

The structural representation of perivine can be expressed through various chemical notation systems:

  • SMILES: C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34

  • InChI: InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1

  • InChIKey: NKTORRNHKYVXSU-XXMLWKDOSA-N

Perivine has been registered with several identifiers in chemical databases, including PubChem CID 6473766 and the synonym "Perivin" .

Physical Properties and Spectroscopic Data

Perivine's predicted collision cross section (CCS) measurements provide valuable information for mass spectrometry-based identification and characterization. These measurements vary depending on the adduct formed during analysis:

Adductm/zPredicted CCS (Ų)
[M+H]⁺339.17034180.4
[M+Na]⁺361.15228183.7
[M+NH₄]⁺356.19688182.3
[M+K]⁺377.12622181.9
[M-H]⁻337.15578180.1
[M+Na-2H]⁻359.13773179.8
[M]⁺338.16251180.6
[M]⁻338.16361180.6

Table 1: Predicted collision cross section values for perivine with various adducts

Natural Occurrence and Distribution

Botanical Sources

Perivine has been reported in several plant species, particularly within the Apocynaceae family. Documented sources include:

  • Kopsia officinalis

  • Kopsia arborea

  • Catharanthus species (e.g., C. roseus)

In Catharanthus roseus, research has indicated that non-methylated perivine is the primary accumulating form for vobasine-type MIAs . This finding suggests species-specific patterns of perivine metabolism and accumulation within plant tissues.

Distribution in Plant Tissues

The distribution of perivine and related compounds can vary significantly between plant species and tissues. In Tabernaemontana elegans, which contains the methylated derivative vobasine, metabolite profiling has revealed distinct patterns of accumulation:

  • Major accumulation in leaves and flowers

  • Greater diversity of related compounds in young roots

  • Minimal presence in leaf latex

This pattern differs from distribution patterns observed in other alkaloid-producing plants like Catharanthus roseus and Rauvolfia tetraphylla, where laticifers and idioblasts (specialized parenchyma cells) serve as major storage sites for monoterpene indole alkaloids .

Biosynthetic Pathways and Metabolism

Enzymatic Transformations

A significant metabolic transformation of perivine involves Nβ-methylation (methylation of the non-indole nitrogen), resulting in the formation of vobasine . This reaction represents an important modification pathway in the biosynthesis of more complex alkaloids.

Two distinct enzymes capable of catalyzing this methylation have been identified:

  • TePeNMT (from Tabernaemontana elegans)

  • CrPeNMT (from Catharanthus roseus)

Despite catalyzing the same reaction, these enzymes exhibit surprisingly low amino acid identity (approximately 50%), suggesting independent evolutionary origins .

Enzyme Kinetics and Catalytic Efficiency

Comparative enzyme kinetics studies between TePeNMT and CrPeNMT have revealed significant differences in their catalytic properties:

These kinetic differences reflect the distinct evolutionary paths and structural differences between these enzymes, despite their convergent function.

Structural Basis for Enzyme Specificity

Homology modeling and substrate docking studies have provided insights into the structural basis for the differing catalytic efficiencies of TePeNMT and CrPeNMT:

  • In TePeNMT, perivine docks in a hydrophobic pocket primarily via van der Waals interactions with residues Trp184, Ser50/277, Val59/272, and His54

  • The distance between SAM's methyl group and perivine's Nβ nitrogen (3.40 Å) and the optimal angle (175.5°) is highly favorable for efficient SN2 displacement

  • In CrPeNMT, perivine rotates over 90° in the active site, with the indole portion situated in a deeper binding pocket

  • The active site in CrPeNMT consists of different residues: Asp258, Lys190/196/271, Thr262, Ile198, and Arg57

  • The altered docking pose in CrPeNMT changes both the angle (164.2°) and distance (3.43 Å) between SAM's methyl group and the Nβ nitrogen, likely contributing to reduced catalytic efficiency

These structural differences provide a molecular explanation for the observed kinetic disparities and highlight the distinct evolutionary paths of these functionally similar enzymes.

Analytical Methods for Detection and Characterization

Mass Spectrometry Approaches

Liquid chromatography tandem mass spectrometry (LC-MS/MS) has proven effective for identifying and quantifying perivine and related compounds in plant extracts. In research with Tabernaemontana elegans, LC-MS/MS multiple reaction monitoring (MRM) was employed with the following parameters:

  • [M+H]⁺ m/z 339>166 for perivine

  • [M+H]⁺ m/z 353>180 for vobasine (the N-methylated derivative)

These specific fragment transitions provide sensitive and selective detection of perivine and its methylated derivative in complex biological matrices.

Isotopic Labeling Strategies

Metabolomics with ¹⁵N labeling has been employed to characterize monoterpene indole alkaloids with indolic skeletons, including perivine . This approach allows researchers to track nitrogen incorporation into alkaloid structures and elucidate biosynthetic pathways more effectively.

Evolutionary Significance

Parallel Evolution of Methyltransferases

The existence of two distinct enzymes (TePeNMT and CrPeNMT) that catalyze the same perivine N-methylation reaction presents a fascinating example of parallel evolution. Despite their functional convergence, these enzymes exhibit:

  • Low amino acid identity (50%)

  • Different active site architectures

  • Distinct substrate binding modes

  • Varying catalytic efficiencies

Phylogenetic analysis has revealed that TePeNMT, along with several other γTMT-like enzymes in the Apocynaceae family, constitutes a distinct subgroup that shares closer evolutionary ties with genuine γTMTs . This provides valuable insights into the evolutionary diversification of plant specialized metabolism enzymes.

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